molecular formula C18H25N5OS B296615 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylcyclohexyl)acetamide

2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylcyclohexyl)acetamide

Numéro de catalogue B296615
Poids moléculaire: 359.5 g/mol
Clé InChI: IMQWOIIJWACPFZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylcyclohexyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in scientific research. This compound is also known as AMT-130 and is a small molecule drug candidate that has shown promising results in preclinical studies for the treatment of Huntington's disease.

Mécanisme D'action

AMT-130 works by targeting the huntingtin protein and reducing its levels in the brain. The drug candidate uses RNA interference (RNAi) technology to target the mutant huntingtin protein and prevent its expression. RNAi is a natural process in the body that regulates gene expression by degrading specific mRNA molecules.
Biochemical and Physiological Effects:
AMT-130 has shown significant biochemical and physiological effects in preclinical studies. The drug candidate has been shown to reduce the levels of the mutant huntingtin protein, which is responsible for the progression of Huntington's disease. AMT-130 has also been shown to improve motor function and reduce cognitive impairments in animal models of the disease.

Avantages Et Limitations Des Expériences En Laboratoire

One of the significant advantages of using AMT-130 in lab experiments is its specificity towards the huntingtin protein. The drug candidate targets only the mutant form of the protein, leaving the healthy form unaffected. However, one of the limitations of using AMT-130 in lab experiments is its complex synthesis process, which requires expertise in organic chemistry.

Orientations Futures

There are several future directions for the research and development of AMT-130. One of the primary areas of focus is the clinical development of the drug candidate for the treatment of Huntington's disease. The drug candidate is currently in the preclinical stage, and further studies are required to evaluate its safety and efficacy in humans. Additionally, researchers are exploring the potential applications of AMT-130 in other neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease.
Conclusion:
In conclusion, AMT-130 is a promising small molecule drug candidate that has shown significant potential in preclinical studies for the treatment of Huntington's disease. The drug candidate works by targeting the mutant huntingtin protein and reducing its levels in the brain. While there are several advantages to using AMT-130 in lab experiments, further research is required to evaluate its safety and efficacy in humans.

Méthodes De Synthèse

The synthesis of AMT-130 involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 4-amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, which is then reacted with 2-methylcyclohexylamine and chloroacetyl chloride to obtain the final product, AMT-130.

Applications De Recherche Scientifique

The potential applications of AMT-130 in scientific research are vast. One of the primary areas of research is the treatment of Huntington's disease, a neurodegenerative disorder that affects the brain and causes progressive cognitive and motor impairments. AMT-130 has shown promising results in preclinical studies by reducing the levels of the huntingtin protein, which is responsible for the disease's progression.

Propriétés

Formule moléculaire

C18H25N5OS

Poids moléculaire

359.5 g/mol

Nom IUPAC

2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylcyclohexyl)acetamide

InChI

InChI=1S/C18H25N5OS/c1-12-7-9-14(10-8-12)17-21-22-18(23(17)19)25-11-16(24)20-15-6-4-3-5-13(15)2/h7-10,13,15H,3-6,11,19H2,1-2H3,(H,20,24)

Clé InChI

IMQWOIIJWACPFZ-UHFFFAOYSA-N

SMILES

CC1CCCCC1NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)C

SMILES canonique

CC1CCCCC1NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.